molecular formula C10H14O B3342943 2-Isobutylphenol CAS No. 4167-75-3

2-Isobutylphenol

Cat. No.: B3342943
CAS No.: 4167-75-3
M. Wt: 150.22 g/mol
InChI Key: NFIDBGJMFKNGGQ-UHFFFAOYSA-N
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Description

2-Isobutylphenol, also known as 2-(2-Methylpropyl)phenol, is an organic compound with the molecular formula C10H14O. It is a type of phenol where the hydroxyl group is bonded to a benzene ring substituted with an isobutyl group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

The primary targets of 2-Isobutylphenol are currently not well-documented in the literature. This compound, also known as 2-(2-Methylpropyl)phenol, is a type of alkylphenol, which are known to have diverse biological activities. The specific targets of this compound remain to be identified .

Mode of Action

The mode of action of this compound is not well-understood due to the lack of specific studies on this compound. Alkylphenols, in general, are known to interact with various biological targets, leading to changes in cellular functions. The specific interactions and resulting changes caused by this compound are yet to be elucidated .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented. Understanding these properties is crucial for predicting the compound’s bioavailability and potential biological effects. Future studies are needed to elucidate these aspects .

Result of Action

The molecular and cellular effects of this compound’s action are not well-known. Given the diverse biological activities of alkylphenols, it is likely that this compound could have multiple effects at the molecular and cellular levels. Specific studies on this compound are needed to confirm this .

Biochemical Analysis

Biochemical Properties

2-Isobutylphenol plays a significant role in biochemical reactions, primarily due to its phenolic structure, which allows it to interact with various enzymes, proteins, and other biomolecules. The hydroxyl group of this compound can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and thereby contributing to the reduction of reactive oxygen species (ROS) levels in cells . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In endothelial cells, this compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . By enhancing the activity of antioxidant enzymes, this compound reduces oxidative damage and promotes cell survival. Furthermore, this compound can influence gene expression by modulating transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are involved in the regulation of inflammatory responses . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . By inhibiting MMPs, this compound can prevent tissue damage and inflammation. Additionally, this compound can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses . The binding of this compound to transcription factors such as NF-κB can also result in the modulation of inflammatory gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation . Studies have shown that the antioxidant effects of this compound are most pronounced within the first 24 hours of exposure, after which the compound’s efficacy gradually diminishes . Long-term exposure to this compound in in vitro studies has revealed potential cytotoxic effects at high concentrations, indicating the importance of dosage and exposure duration in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can induce toxic effects, including liver and kidney damage . Studies in rodent models have demonstrated that the threshold for toxicity is dose-dependent, with higher doses leading to more severe adverse effects . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits of this compound while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its phenolic structure. This compound undergoes phase I and phase II metabolism, involving enzymes such as cytochrome P450 and UDP-glucuronosyltransferases . During phase I metabolism, this compound is hydroxylated by cytochrome P450 enzymes, resulting in the formation of hydroxylated metabolites . These metabolites can then undergo phase II metabolism, where they are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . The metabolic pathways of this compound are crucial for its detoxification and elimination, as well as for modulating its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, this compound can bind to plasma proteins such as albumin, which facilitates its transport in the bloodstream and distribution to different tissues . The localization and accumulation of this compound within specific tissues depend on factors such as tissue perfusion, binding affinity to transport proteins, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular components and post-translational modifications. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant effects . The presence of specific targeting signals or modifications, such as phosphorylation, can direct this compound to particular subcellular compartments . The localization of this compound within mitochondria is particularly significant, as it allows the compound to directly interact with mitochondrial enzymes and protect against oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutylphenol can be synthesized through several methods. One common method involves the Grignard reaction, where 2-methoxybenzaldehyde reacts with isobutylbromide to form the corresponding carbinol. This carbinol is then dehydrated using sulfuric acid to yield the substituted ethylene, which is subsequently hydrogenated to produce the alkyl anisole. Finally, the alkyl anisole is demethylated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the alkylation of phenol with isobutylene. This process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to distillation and refining to isolate the desired product .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-methylpropyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIDBGJMFKNGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067601
Record name Phenol, (2-methylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4167-75-3, 31195-95-6
Record name 2-(2-Methylpropyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4167-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Isobutylphenol
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Record name Phenol, (2-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, (2-methylpropyl)-
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Record name Phenol, (2-methylpropyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutylphenol
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Record name 2-(2-methylpropyl)phenol
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Record name 2-ISOBUTYLPHENOL
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Synthesis routes and methods

Procedure details

2-Hydroxy-isobutyrophenone was prepared from phenol following the procedure described in Canadian Journal of Chemistry, 31, 1956, 851. To a solution of 2-hydroxy-isobutyrophenone (2g, 12.2 mmol) in trifluroacetic acid (14 g, 122 mmol) was slowly added triethylsilane (26.8 mmol). The solution was stirred at room temperature for 6 hours. Saturated sodium bicarbonate solution was added to the reaction mixture, followed by ether. The layers were separated, and the aqueous layer was extracted with ether. The organic layers were combined, dried over magnesium sulfate, and concentrated. The crude material was distilled under vacuum (about 9.3×10−4 MPa, 75° C.). The distillate was washed with potassium hydroxide solution, followed by addition of hydrogen chloride solution, and extraction with ether. The ether layers were combined, dried over magnesium sulfate, and concentrated to give 1.0 g (55%) of 2-isobutylphenol. 1H NMR (300 Mhz, δ, CDCl3): 7.0 (m, 2H), 6.8 (t, 1H), 6.7 (d, 1H), 4.6 (br. s, 1H), 2.4 (d, 2H), 1.9 (s, 1H), 0.9 (d, 6H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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